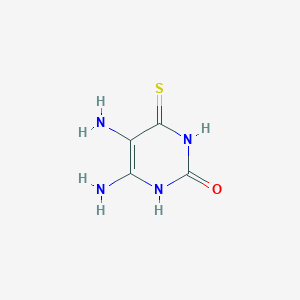

5,6-二氨基-4-硫代尿嘧啶

描述

Synthesis Analysis

The synthesis of 5,6-diamino-4-thiouracil derivatives involves a variety of chemical reactions, including condensation and cyclization processes. A notable method includes the reaction of 6-amino-1,3-disubstituted uracils with thiourea to yield stable thioformyluracils, demonstrating the versatility of uracil derivatives in synthesizing thiouracil compounds under various conditions (Hirota et al., 1996).

Molecular Structure Analysis

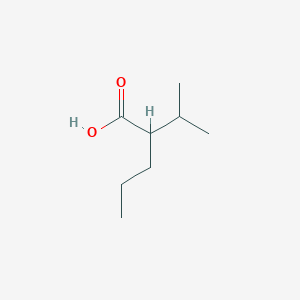

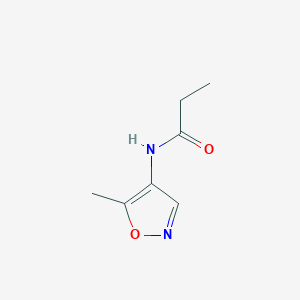

The molecular structure of 5,6-diamino-4-thiouracil derivatives has been elucidated using techniques such as X-ray crystallography. These compounds typically exhibit planar structures with distinct conformations for the amino groups. The nitrogen atoms in the amino groups show varying degrees of sp3 and sp2 hybridization, affecting the compound's overall stability and reactivity (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

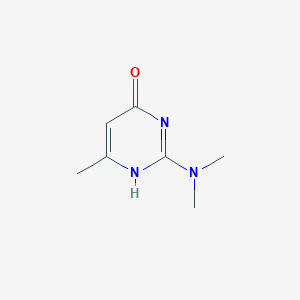

5,6-Diamino-4-thiouracil derivatives participate in various chemical reactions, contributing to their diverse chemical properties. These reactions include transformations into 2-thiocytosines, 2,4-diaminopyrimidines, and pyrimido[4,5-d]pyrimidines, showcasing the compound's ability to undergo ring transformations and form novel pyrimidine structures (Hirota et al., 1991).

Physical Properties Analysis

The physical properties of 5,6-diamino-4-thiouracil derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. These properties are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

Chemically, 5,6-diamino-4-thiouracil derivatives exhibit a range of reactivities due to the presence of amino and thiocarbonyl groups. These functionalities enable the compound to engage in hydrogen bonding, nucleophilic substitutions, and electrochemical reactions, contributing to its utility in various chemical contexts. For instance, the polarographic behavior of 4-thiouracil derivatives highlights their electrochemical properties and potential applications in studying tRNA structure (Wrona et al., 1976).

科学研究应用

合成嘌呤和氮杂嘌呤的前体

5,6-二氨基-4-硫代尿嘧啶被用作合成嘌呤和氮杂嘌呤的前体,这些在生物化学反应和核酸形成中至关重要(Shishoo et al., 1999)。

合成四氢嘌呤的试剂

它作为合成各种3-甲基-6-氧代-2-硫代-1,2,3,6-四氢嘌呤及其衍生物的有用试剂(Yoneda et al., 1992)。

双功能螯合配体

该化合物是一种双功能螯合配体,可以形成互补的分子间氢键,因此有望与具有互补氢键位点的水溶性生物分子特异结合(Ulvenlund et al., 1998)。

药物传递系统组分

氧化石墨烯与1-苄基-5,6-二氨基-2-硫代尿嘧啶结合可用于治疗某些疾病的药物传递系统(Dikmen, 2019)。

抗甲状腺活性

5-卤代-2-硫代尿嘧啶衍生物表现出抗甲状腺活性,影响大鼠的甲状腺重量和碘水平(Barrett et al., 1951)。

初步抗癌测试

5-苯基-5,6-二氨基尿嘧啶衍生物在初步抗癌测试中显示出潜力(Kishikawa & Yuki, 1966)。

光反应性研究

相关化合物2,4-二硫代尿嘧啶具有增强的光反应性和强烈的近可见吸收,因此可用于开发RNA靶向光交联和光治疗剂(Pollum et al., 2015)。

肿瘤色素结合

2-硫代尿嘧啶迅速结合到肿瘤色素中,影响黑色素生成并形成复杂的加成产物(Napolitano et al., 1996)。

属性

IUPAC Name |

5,6-diamino-4-sulfanylidene-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(9)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWCTUJSEWZPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586347 | |

| Record name | 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Diamino-4-thiouracil | |

CAS RN |

40848-33-7 | |

| Record name | 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)

![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)